molecular formula C10H8BrNO2 B8005647 Ethyl 5-bromo-2-cyanobenzoate CAS No. 127510-93-4

Ethyl 5-bromo-2-cyanobenzoate

Cat. No.: B8005647
CAS No.: 127510-93-4
M. Wt: 254.08 g/mol
InChI Key: NJZOBLBNTAIQNG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyanobenzoate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromo-2-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-2-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZOBLBNTAIQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307845
Record name Ethyl 5-bromo-2-cyanobenzoate
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Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127510-93-4
Record name Ethyl 5-bromo-2-cyanobenzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-cyanobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID401307845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 5-bromo-2-cyanobenzoate: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of modern medicinal chemistry, the strategic importance of versatile chemical intermediates cannot be overstated. These molecules, often unseen in the final therapeutic agent, are the foundational architects upon which complex and life-saving drugs are built. Ethyl 5-bromo-2-cyanobenzoate, a polysubstituted aromatic ester, has emerged as a pivotal building block, particularly in the synthesis of targeted cancer therapies. Its unique constellation of functional groups—an activating cyano group, a versatile bromo substituent, and a reactive ethyl ester—offers a powerful toolkit for the medicinal chemist. This guide provides an in-depth exploration of Ethyl 5-bromo-2-cyanobenzoate, from its fundamental physicochemical properties to its critical role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis. Ethyl 5-bromo-2-cyanobenzoate is a solid at room temperature, and its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol Calculated from Molecular Formula
CAS Number 99365-44-3[1]
Appearance White to off-white solidGeneral laboratory observation
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water.Inferred from typical properties of similar organic esters.

Synthesis and Mechanism: A Self-Validating Protocol

The most common and industrially scalable synthesis of Ethyl 5-bromo-2-cyanobenzoate is achieved through the Fischer esterification of its carboxylic acid precursor, 5-bromo-2-cyanobenzoic acid. This method is favored for its high yield and the use of readily available and inexpensive reagents.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Ethyl 5-bromo-2-cyanobenzoate from 5-bromo-2-cyanobenzoic acid.

Materials:

  • 5-bromo-2-cyanobenzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-cyanobenzoic acid in an excess of anhydrous ethanol (approximately 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the moles of the carboxylic acid) to the suspension. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine. The bicarbonate wash is crucial for removing acidic impurities and is a self-validating step; effervescence indicates the neutralization of acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-bromo-2-cyanobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the final product as a white to off-white solid.

Caption: Fischer Esterification Workflow for Ethyl 5-bromo-2-cyanobenzoate.

Application in Drug Discovery: The Synthesis of a PARP Inhibitor

The strategic placement of the functional groups in Ethyl 5-bromo-2-cyanobenzoate makes it a highly valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). A prominent example is its use in the synthesis of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[2][3]

In the synthesis of Olaparib, Ethyl 5-bromo-2-cyanobenzoate can be envisioned as a precursor to a key fragment of the final drug molecule. The bromo group allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce further complexity. The cyano and ester groups can be chemically manipulated to construct the core heterocyclic structures of the drug. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to an amide.

Caption: Role of Ethyl 5-bromo-2-cyanobenzoate in API Synthesis.

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-bromo-2-cyanobenzoate. The following information is based on data for closely related compounds and should be considered as a guideline.[4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion: A Cornerstone of Future Therapies

Ethyl 5-bromo-2-cyanobenzoate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. As the demand for novel and targeted therapeutics continues to grow, the importance of foundational building blocks like Ethyl 5-bromo-2-cyanobenzoate in shaping the future of medicine will only increase.

References

  • PubChem. (n.d.). Ethyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]

  • Acros Organics. (2025, December 22). SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). A kind of preparation method of olaparib.
  • National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6045-6052.
  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Green Chemistry.
  • Google Patents. (n.d.). Processes for preparing olaparib.
  • Google Patents. (n.d.). Processes for preparing olaparib.
  • ChemSynthesis. (n.d.). ethyl (2E,4E)-5-bromo-3,4-dimethyl-2,4-pentadienoate. Retrieved from [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1372.
  • Huayuan Chem. (n.d.). Ethyl 5-bromo-2-cyanobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-ethylpentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]

  • Crystle Chemipharma. (n.d.). Ethyl 2-Bromo Propionate. Retrieved from [Link]

Sources

Molecular Structure and Predicted Spectroscopic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-cyanobenzoate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-bromo-2-cyanobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and fine chemical synthesis.[1] The presence of three distinct functional groups—an ethyl ester, a bromo substituent, and a cyano group—offers multiple reactive sites for advanced molecular engineering.[1] Accurate structural confirmation and purity assessment are paramount for its application in drug development and materials science, making a thorough understanding of its spectroscopic signature essential.

This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standardized experimental protocols required to obtain this data, ensuring a self-validating system for characterization.

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. Ethyl 5-bromo-2-cyanobenzoate is a trisubstituted benzene derivative. The interplay between the electron-withdrawing cyano (-CN) and bromo (-Br) groups, and the ethyl ester (-COOEt) group, dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: Molecular structure of Ethyl 5-bromo-2-cyanobenzoate with atom numbering.

Based on this structure, we can anticipate the following:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and three distinct aromatic protons. The aromatic signals are expected to be in the downfield region due to the deshielding effects of the substituents.

  • ¹³C NMR: Signals for all 10 unique carbon atoms, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons, whose shifts will be influenced by the attached functional groups.

  • IR Spectroscopy: Characteristic strong absorptions for the C≡N (nitrile) and C=O (ester) stretches.

  • Mass Spectrometry: A distinct molecular ion peak with a characteristic M+2 isotope peak of nearly equal intensity, which is the hallmark of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~8.15 d 1H ~2.0 Ar-H (H-6)
~7.95 dd 1H ~8.5, 2.0 Ar-H (H-4)
~7.70 d 1H ~8.5 Ar-H (H-3)
4.45 q 2H 7.1 -OCH₂ CH₃

| 1.42 | t | 3H | 7.1 | -OCH₂CH₃ |

Causality Behind Assignments:

  • Aromatic Protons (H-3, H-4, H-6): These protons are found in the downfield region (7.70-8.15 ppm) due to the deshielding effect of the aromatic ring current and the attached electron-withdrawing groups.

    • H-6 is predicted to be the most downfield signal. It is ortho to the strongly electron-withdrawing cyano group and will appear as a doublet due to coupling with H-4 (meta-coupling, small J value).

    • H-4 is ortho to the bromo group and meta to both the cyano and ester groups. It will be split into a doublet of doublets by H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J value).

    • H-3 is ortho to the ester group and will appear as a doublet due to coupling with H-4.

  • Ethyl Protons (-OCH₂CH₃): This is a classic ethyl ester pattern.[2]

    • The methylene protons (-CH₂ -) are adjacent to an oxygen atom, which deshields them, resulting in a chemical shift around 4.45 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • The methyl protons (-CH₃ ) are more shielded, appearing upfield around 1.42 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~164.0 C=O (Ester Carbonyl, C7)
~138.0 Ar-C (C4)
~135.5 Ar-C (C6)
~133.0 Ar-C (C1)
~131.0 Ar-C (C3)
~128.0 Ar-C (C5-Br)
~116.5 C≡N (Nitrile Carbon, C8)
~115.0 Ar-C (C2-CN)
~62.5 -OCH₂ CH₃ (C9)

| ~14.0 | -OCH₂CH₃ (C10) |

Causality Behind Assignments:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and appears furthest downfield (~164.0 ppm).

  • Aromatic Carbons (C1-C6): These appear in the typical aromatic region of 115-140 ppm. The specific shifts are determined by the substituent effects. The carbons directly attached to the electron-withdrawing groups (C2, C5) and the ester group (C1) show distinct chemical shifts.

  • Nitrile Carbon (C8): The carbon of the cyano group typically appears in the 115-120 ppm range.[3]

  • Ethyl Carbons (C9, C10): The methylene carbon (C9) attached to the oxygen is deshielded (~62.5 ppm) compared to the terminal methyl carbon (C10), which is found in the upfield aliphatic region (~14.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 3: Predicted FT-IR Data

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2980-2850 C-H Stretch Aliphatic (Ethyl)
~2230-2210 C≡N Stretch Nitrile
~1730-1715 C=O Stretch Ester
~1600-1450 C=C Stretch Aromatic Ring
~1250-1100 C-O Stretch Ester

| ~700-500 | C-Br Stretch | Aryl Halide |

Causality Behind Assignments:

  • C≡N Stretch: The nitrile group has a very characteristic, sharp, and moderately intense absorption band in the 2230-2210 cm⁻¹ region. Its presence is a strong diagnostic indicator.

  • C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band around 1730-1715 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic ester.

  • C-O Stretches: The ester also exhibits strong C-O stretching bands, typically in the 1250-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z (Mass-to-Charge Ratio) Assignment Interpretation
255/257 [M]⁺ and [M+2]⁺ Molecular ion peaks
226/228 [M - C₂H₅]⁺ Loss of the ethyl group
210/212 [M - OC₂H₅]⁺ Loss of the ethoxy radical
182/184 [M - COOC₂H₅]⁺ Loss of the entire ethyl ester group

| 102 | [C₇H₄N]⁺ | Fragment from cleavage of Br and ester |

Causality Behind Assignments:

  • Molecular Ion and Isotope Pattern: The most critical feature is the pair of molecular ion peaks at m/z 255 and 257. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a compound containing one bromine atom.

  • Fragmentation: Under electron ionization, the molecular ion can fragment in predictable ways. The most common fragmentations for an ethyl ester involve the loss of the ethyl group (m/z 29) or the ethoxy radical (m/z 45), leading to the observed peaks at m/z 226/228 and 210/212, respectively. Further fragmentation can lead to the loss of the entire ester group.

Experimental Protocols

The following are standardized methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 5-bromo-2-cyanobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using parameters such as 32 scans, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a spectral width of 16 ppm.[4]

    • ¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Use typical parameters like 1024 scans, a relaxation delay of 2 seconds, and a spectral width of 240 ppm.[4]

    • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

FT-IR Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the built-in clamp.

    • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

    • GC Separation: Inject the sample into the GC. A typical oven program might start at 50°C, hold for 1 minute, and then ramp to 280°C at a rate of 15°C/min to ensure proper volatilization and separation.

    • MS Analysis: The eluent from the GC is directed into the EI source (standard 70 eV). The mass analyzer scans a mass-to-charge (m/z) range of 50-400.[4]

    • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) and the bromine isotope peak ([M+2]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions.

Logical Workflow for Structure Verification

structure_verification_workflow cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Detailed Framework Analysis cluster_3 Confirmation MS Mass Spec (m/z 255/257) 1:1 Isotope Ratio Hypothesis Hypothesis: Structure contains one Br, a nitrile, and an ester group. MS->Hypothesis IR IR Spec (2225 cm⁻¹ C≡N) (1720 cm⁻¹ C=O) IR->Hypothesis H_NMR ¹H NMR - Ethyl Pattern (q, t) - 3 Aromatic Signals Hypothesis->H_NMR C_NMR ¹³C NMR - 10 Unique Carbons - Carbonyl, Nitrile C's confirmed H_NMR->C_NMR Confirmation Structure Confirmed: Ethyl 5-bromo-2-cyanobenzoate C_NMR->Confirmation

Caption: Logical workflow for the spectroscopic verification of Ethyl 5-bromo-2-cyanobenzoate.

References

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Available from: [Link]

  • Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - 3. Available from: [Link]

  • EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Available from: [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available from: [Link]

  • Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - 4. Available from: [Link]

  • PubChem. Ethyl 5-bromo-2-chlorobenzoate. Available from: [Link]

  • MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Available from: [Link]

  • PubChem. Ethyl 2-cyanobenzoate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 5-Bromo-2-cyanobenzoic Acid: Synthesis and Applications in Fine Chemicals. Available from: [Link]

Sources

Strategic Sourcing and Utilization of Ethyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the sourcing, validation, and application of Ethyl 5-bromo-2-cyanobenzoate .

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary & Molecule Profile

Ethyl 5-bromo-2-cyanobenzoate is a specialized electrophilic scaffold used primarily in the synthesis of poly-heterocyclic drugs, particularly PARP inhibitors (e.g., Olaparib analogs) and isoindolinone-based anticancer agents.

Unlike its methyl-ester counterpart, the ethyl-ester variant is often selected to modulate solubility during intermediate processing or to leverage specific transesterification kinetics during cyclization. However, this specificity creates a sourcing challenge: the ethyl ester is frequently non-stock or mislabeled in commercial catalogs, often confused with its cyclic isomer or the free acid.

Chemical Identity Card
PropertySpecification
Chemical Name Ethyl 5-bromo-2-cyanobenzoate
CAS Number 127510-93-4 (Note: Often misindexed; see Section 2)
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Key Functional Groups Aryl Bromide (C-5), Nitrile (C-2), Ethyl Ester (C-1)
Primary Application Precursor for Phthalazinones and Isoindolin-1-ones

Sourcing Landscape: The "Buy vs. Make" Decision

As a Senior Scientist, I advise against a passive "search and buy" approach for this specific intermediate due to high supply chain volatility. The commercial landscape is divided into three tiers.

Tier 1: Direct Commercial Suppliers (Catalog Items)

Availability is often "Lead Time: 4-6 Weeks" (Custom Synthesis).

  • Parchem (Fine & Specialty Chemicals): Lists the compound, though historical data suggests verifying if they supply the open-chain ester or the cyclic imide.

  • Capot Chemical: Often stocks benzoate derivatives; likely requires inquiry for the ethyl variant.

  • Ambeed / BLD Pharm: Major suppliers of the Methyl ester and Acid forms. They may supply the Ethyl ester upon request (Custom Synthesis).

Tier 2: The Strategic Alternative (In-House Synthesis)

Recommendation: For requirements >100g, it is scientifically and economically superior to purchase the Acid precursor and esterify in-house. The acid is a commodity chemical with higher purity guarantees.

  • Precursor: 5-Bromo-2-cyanobenzoic acid (CAS: 1032231-28-9 or 21739-92-4 ).

  • Availability: High (Sigma-Aldrich, Enamine, Combi-Blocks).

  • Cost Efficiency: ~40% lower cost per mole compared to the custom ethyl ester.

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Requirement: Ethyl 5-bromo-2-cyanobenzoate CheckVol Volume Required? Start->CheckVol SmallScale < 10 Grams (Discovery) CheckVol->SmallScale LargeScale > 100 Grams (Process/Pilot) CheckVol->LargeScale DirectBuy Direct Purchase (Risk: Long Lead Time) SmallScale->DirectBuy MakeRoute Strategic Route: Buy Acid Precursor LargeScale->MakeRoute Validation CRITICAL: NMR QC (Check for Cyclic Imide) DirectBuy->Validation Synthesis Fischer Esterification (EtOH + H2SO4) MakeRoute->Synthesis Synthesis->Validation

Figure 1: Decision matrix for sourcing Ethyl 5-bromo-2-cyanobenzoate. The "Make" route is preferred for scale and reliability.

Scientific Integrity: Quality Control & Validation

The primary risk when sourcing this compound is cyclization . Under improper storage or synthesis conditions (high heat, basic pH), the nitrogen of the nitrile group can attack the ester, forming a cyclic imide structure.

Protocol 1: Analytical Validation (Self-Validating System)

Before using any batch in synthesis, run this QC protocol to distinguish the Open Chain Ester from the Cyclic Imide .

  • H-NMR (CDCl₃, 400 MHz):

    • Target (Open Chain): Look for the ethyl group signals.

      • Triplet at ~1.4 ppm (3H, -CH₃).

      • Quartet at ~4.4 ppm (2H, -OCH₂-).

      • Crucial: The quartet must be distinct. If these are missing, you likely have the cyclic imide or the acid.

    • Contaminant (Acid): Broad singlet >10 ppm (-COOH).

    • Contaminant (Methyl Ester): Singlet at ~3.9 ppm (3H, -OCH₃).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

    • Detection: UV at 254 nm.

    • Note: The ester is lipophilic; expect retention time > 5 min on a standard 10 min run.

Synthetic Utility & Protocols

This molecule is a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups:

  • Nitrile (CN): Susceptible to nucleophilic attack (forming amidines/imines).

  • Ester (COOEt): Electrophilic center for cyclization.

  • Bromide (Br): Handle for Suzuki/Buchwald coupling after the heterocycle is formed.

Protocol 2: Synthesis of Isoindolin-1-ones (One-Pot Cyclization)

Context: This protocol converts the Ethyl 5-bromo-2-cyanobenzoate into a pharmacologically active scaffold.

Reagents:

  • Ethyl 5-bromo-2-cyanobenzoate (1.0 eq)

  • Primary Amine (R-NH₂, 1.2 eq)

  • Sodium Borohydride (NaBH₄) or NaBH₃CN (Reducing agent)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl 5-bromo-2-cyanobenzoate in EtOH. Add the amine.[1][2][3][4] Stir at Room Temperature (RT) for 2 hours.

    • Mechanism:[1][4][5] The amine attacks the nitrile to form an amidine intermediate.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours.

    • Mechanism:[1][4][5] Intramolecular attack of the amidine nitrogen on the ethyl ester releases ethanol and forms the isoindolinone ring.

  • Reduction (Optional for Isoindolines): If the saturated isoindoline is required, add NaBH₄ at 0°C carefully.

  • Workup: Evaporate EtOH, redissolve in EtOAc, wash with Brine.

Reaction Pathway Diagram (DOT Visualization)

ReactionPathway Start Ethyl 5-bromo-2-cyanobenzoate (Electrophile) Step1 Nucleophilic Attack (on Nitrile) Start->Step1 Amine Primary Amine (R-NH2) Amine->Step1 Intermediate Amidine Intermediate Step2 Cyclization (Release EtOH) Intermediate->Step2 Product 5-Bromo-isoindolin-1-one (Scaffold) Step1->Intermediate Step2->Product

Figure 2: Synthetic pathway converting the ethyl ester into the isoindolinone scaffold.[4]

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye).

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

  • Transesterification Risk: Do not dissolve in Methanol if the Ethyl ester is required; rapid exchange to Methyl ester will occur under acidic/basic conditions.

References

  • PubChem. Ethyl 5-bromo-2-chlorobenzoate (Analogous Structure & Safety Data). National Library of Medicine.

  • Parchem. Ethyl 5-bromo-2-cyanobenzoate Catalog Entry (Verification Required).

  • BLD Pharm. 5-Bromo-2-cyanobenzoic acid (Precursor Sourcing).

  • Mardjan, M. I. D., et al. "Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives."[1] RSC Advances, 2022.[1] (Protocol grounding for isoindolinone synthesis).

  • Chemsrc. CAS 127510-93-4 Entry for Ethyl 5-bromo-2-cyanobenzoate.[6]

Sources

Synthesis of Ethyl 5-bromo-2-cyanobenzoate from 5-bromoisatin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

Ethyl 5-bromo-2-cyanobenzoate is a valuable substituted benzonitrile derivative widely utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring both a reactive cyano group and an ester moiety, allows for diverse subsequent chemical transformations. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway starting from the readily available precursor, 5-bromoisatin.

This document is structured to provide not just a procedural protocol, but a deep understanding of the underlying chemical principles governing each transformation. We will explore the causality behind experimental choices, the mechanisms of the core reactions, and the critical parameters that ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The transformation of 5-bromoisatin into Ethyl 5-bromo-2-cyanobenzoate is accomplished via a robust three-step sequence. This strategy was designed for its efficiency and reliance on well-established, high-yielding chemical reactions. The pathway involves:

  • Oxidative Ring Opening: The lactam ring of 5-bromoisatin is cleaved under basic conditions with an oxidizing agent to yield 2-amino-5-bromobenzoic acid.

  • Sandmeyer Cyanation: The amino group of 2-amino-5-bromobenzoic acid is converted to a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) catalyst to form 2-cyano-5-bromobenzoic acid.

  • Fischer Esterification: The carboxylic acid functionality of 2-cyano-5-bromobenzoic acid is esterified using ethanol under acidic conditions to afford the final product, Ethyl 5-bromo-2-cyanobenzoate.

Visualizing the Synthetic Workflow

The following diagram illustrates the complete transformation from the starting material to the final product, highlighting the key intermediates.

G A 5-Bromoisatin B Intermediate 1: 2-Amino-5-bromobenzoic acid A->B 1. NaOH, H₂O₂ 2. H⁺ Workup (Oxidative Ring Opening) C Intermediate 2: 2-Cyano-5-bromobenzoic acid B->C 1. NaNO₂, HCl (0-5 °C) 2. CuCN, KCN (Sandmeyer Reaction) D Final Product: Ethyl 5-bromo-2-cyanobenzoate C->D Ethanol (EtOH) H₂SO₄ (cat.), Reflux (Fischer Esterification)

Caption: Overall synthetic pathway from 5-bromoisatin.

Step 1: Oxidative Ring Opening of 5-Bromoisatin

The initial step involves the hydrolytic cleavage of the amide bond (C-N bond) within the isatin ring system.[1][2] While simple hydrolysis can be sluggish, the process is efficiently facilitated by using hydrogen peroxide in a basic medium.

Mechanism and Rationale

Under basic conditions (e.g., sodium hydroxide), the N-H proton of the isatin is abstracted, forming an anionic species. Concurrently, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion attacks the electrophilic C2 carbonyl carbon (the amide carbonyl) of the isatin ring. The resulting tetrahedral intermediate undergoes rearrangement and subsequent cleavage of the C2-C3 bond, ultimately leading to the formation of the corresponding anthranilic acid derivative upon acidic workup. This oxidative cleavage is often preferred as it proceeds under mild conditions and typically results in high yields.[3]

Detailed Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromoisatin in an aqueous solution of sodium hydroxide (e.g., 2 M) at room temperature.

  • Oxidation: Cool the mixture in an ice bath to 0-5 °C. Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, cool the flask again in an ice bath and carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

  • Isolation: The product, 2-amino-5-bromobenzoic acid, will precipitate as a solid.[4] Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide range of substituents, including cyano groups, via a diazonium salt intermediate.[5][6][7][8] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][6]

Mechanism and Rationale

The reaction is a two-part process:

  • Diazotization: The primary aromatic amine (2-amino-5-bromobenzoic acid) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[7] This must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose prematurely. The electrophilic nitrosonium ion (NO⁺) is attacked by the amine, leading to the formation of the diazonium salt.

  • Cyanide Displacement: The diazonium salt is then added to a solution of a copper(I) cyanide (CuCN). The copper(I) species acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion.[6][9] This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then reacts with the cyanide complex of copper to form the desired benzonitrile and regenerate the copper(I) catalyst.[9]

Visualizing the Sandmeyer Mechanism

G cluster_0 Diazotization cluster_1 Cyanide Displacement Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Cl⁻ Ar-N₂⁺ Cl⁻ Ar-NH₂->Ar-N₂⁺ Cl⁻ NaNO₂, HCl 0-5 °C A Ar-N₂⁺ B Ar• + N₂ A->B e⁻ from Cu(I) C Ar-CN B->C + [Cu(II)(CN)₂] Cu1 Cu(I)CN Cu2 Cu(II)CN₂ Cu2->Cu1 - CN⁻ (Regeneration)

Caption: Key stages of the Sandmeyer reaction mechanism.

Detailed Experimental Protocol
  • Diazotization: Suspend 2-amino-5-bromobenzoic acid in a mixture of water and concentrated HCl. Cool the slurry to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cyanation: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂) will be observed.

  • Reaction Completion: After the addition, the mixture may be gently warmed (e.g., to 50-60 °C) to ensure the reaction goes to completion.

  • Workup and Isolation: Cool the reaction mixture and acidify to precipitate the product, 2-cyano-5-bromobenzoic acid. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10]

Mechanism and Rationale

The reaction is an equilibrium process.[11] To drive the equilibrium towards the product (the ester), an excess of the alcohol (ethanol) is typically used. The mechanism proceeds as follows:

  • Protonation: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyano-5-bromobenzoic acid in a large excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Extraction and Purification: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude Ethyl 5-bromo-2-cyanobenzoate can be further purified by column chromatography or recrystallization to achieve high purity.

Data Summary

The following table provides representative data for the synthesis. Note that actual yields may vary based on reaction scale and experimental conditions.

StepStarting MaterialKey ReagentsProductTheoretical Yield
1 5-BromoisatinNaOH, H₂O₂2-Amino-5-bromobenzoic acidHigh
2 2-Amino-5-bromobenzoic acidNaNO₂, HCl, CuCN2-Cyano-5-bromobenzoic acidGood to High
3 2-Cyano-5-bromobenzoic acidEthanol, H₂SO₄Ethyl 5-bromo-2-cyanobenzoateHigh

Conclusion

The synthesis of Ethyl 5-bromo-2-cyanobenzoate from 5-bromoisatin is a reliable and efficient three-step process. By understanding the mechanisms of the oxidative ring-opening, the Sandmeyer reaction, and Fischer esterification, a researcher can effectively troubleshoot and optimize the synthesis. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for achieving high yields and purity. This synthetic route provides a practical and scalable method for producing a valuable intermediate for further application in medicinal and materials chemistry.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link]

  • PHARMD GURU. 32. SANDMEYERS REACTION. [Link]

  • Adda247. Sandmeyer Reaction Mechanism. [Link]

  • ResearchGate. Direct esterification of aromatic C–H bonds with carboxylic acids. [Link]

  • Green Chemistry (RSC Publishing). isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Chemguide. ESTERIFICATION OF CARBOXYLIC ACIDS. [Link]

  • ResearchGate. ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PMC. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

  • PMC. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. Derivatives of isatin in aqueous solution. I. Kinetics of ring opening of Isatin-5-sulfonate. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Ethyl 5-bromo-2-cyanobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-bromo-2-cyanobenzoate (CAS: Variable/Derivative of 1032231-28-9) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other condensed nitrogen heterocycles. Its utility stems from its trifunctional nature:

  • Electrophilic Ester (C1): Gateway for acyl substitution.

  • Electrophilic Nitrile (C2): Enables "pincer" cyclizations to form fused rings.

  • Aryl Bromide (C5): A robust handle for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This application note details optimized protocols for converting this scaffold into 7-bromophthalazin-1(2H)-ones —a critical pharmacophore—and provides validated workflows for downstream functionalization.

The Chemoselectivity Landscape

The orthogonal reactivity of the ester, nitrile, and bromide groups allows for programmable synthesis. The diagram below illustrates the primary divergent pathways available from this starting material.

ReactionLandscape SM Ethyl 5-bromo-2-cyanobenzoate (Starting Scaffold) Phthalazinone 7-Bromo-phthalazin-1(2H)-one (PARP Inhibitor Core) SM->Phthalazinone Hydrazine Hydrate (Cyclocondensation) Isoindolinone 3-Amino-6-bromo-isoindolin-1-one (Phthalimide Analog) SM->Isoindolinone Primary Amines (Base/Heat) Biaryl Ethyl 5-aryl-2-cyanobenzoate (Suzuki Product) SM->Biaryl Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 1: Divergent synthetic pathways for Ethyl 5-bromo-2-cyanobenzoate. The phthalazinone pathway is the primary focus of this guide due to its pharmaceutical relevance.

Protocol A: Synthesis of 7-Bromophthalazin-1(2H)-one

This protocol describes the cyclocondensation with hydrazine. This is the industry-standard method for constructing the core skeleton of PARP inhibitors like Olaparib (which utilizes a similar phthalazinone core).

Mechanistic Insight

The reaction proceeds via a tandem sequence:

  • Hydrazinolysis: Nucleophilic attack of hydrazine on the ester carbonyl forms the acyl hydrazide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the electrophilic nitrile carbon.

  • Tautomerization: Isomerization yields the stable thermodynamically favored phthalazin-1(2H)-one.

Experimental Procedure

Reagents:

  • Ethyl 5-bromo-2-cyanobenzoate (1.0 equiv)

  • Hydrazine hydrate (50-60% in water) (3.0 - 5.0 equiv)

  • Ethanol (Absolute) or Methanol (10 V, i.e., 10 mL per gram of substrate)

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 5-bromo-2-cyanobenzoate.

  • Solvent: Add Ethanol (10 V). Stir to create a suspension or solution depending on concentration.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Note: A mild exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (high R_f) should disappear, and a lower R_f fluorescent spot (product) should appear.

  • Work-up: Cool the reaction mixture to 0–5°C in an ice bath. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 2 V) followed by diethyl ether (2 V) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet at ~12.8 ppm (NH lactam) and the distinctive aromatic pattern. The proton at C8 (ortho to carbonyl) will appear as a doublet, while the proton at C4 (imine) appears as a sharp singlet around 8.4–8.6 ppm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient Hydrazine or low temperature.Increase Hydrazine to 5.0 equiv; ensure vigorous reflux.
Product is Yellow/Impure Oxidation of hydrazine or trace impurities.Recrystallize from Acetic Acid or DMF/Water.
Formation of "Dione" (Phthalhydrazide) Hydrolysis of the nitrile before cyclization.Ensure anhydrous ethanol is used; avoid strong acidic conditions during workup.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 7-bromo position on the resulting phthalazinone (or the 5-bromo on the starting ester) is highly amenable to Suzuki coupling. This protocol focuses on coupling after heterocycle formation, which is generally preferred to avoid chemoselectivity issues with the nitrile during the Pd cycle.

Critical Process Parameters (CPPs)
  • Catalyst System: Pd(dppf)Cl2·DCM is robust for aryl bromides. For sterically hindered boronic acids, Pd(OAc)2/SPhos is recommended [1].

  • Base: Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) are superior to carbonates for heterocyclic substrates.

  • Solvent: 1,4-Dioxane/Water (4:1) provides the necessary solubility for the polar phthalazinone.

Experimental Procedure

Reagents:

  • 7-Bromo-phthalazin-1(2H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl2[2]·DCM (0.05 equiv / 5 mol%)

  • K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the solvent mixture and sparge with Nitrogen or Argon for 15 minutes. Oxygen is the primary cause of catalyst death (Pd black formation).

  • Charge: Add the phthalazinone, boronic acid, and base to the vessel.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Checkpoint: LC-MS is preferred over TLC for monitoring biaryl formation due to similar polarities.

  • Work-up: Dilute with EtOAc and Water. Filter through a Celite pad to remove Palladium residues. Separate phases.

  • Purification: The crude product often requires flash column chromatography (Gradient: 0 -> 10% MeOH in DCM).

Mechanism of Action (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Cycle Repeats

Figure 2: The catalytic cycle for the functionalization of the bromine handle. The oxidative addition step is facilitated by the electron-withdrawing nature of the phthalazinone core.

Structural Validation & Numbering Guide

Correct regiochemistry is vital for IP and regulatory filing.

  • Starting Material: Ethyl 5-bromo-2-cyanobenzoate.

  • Product: 7-bromo-phthalazin-1(2H)-one.

Numbering Logic: The fusion of the benzene ring occurs at positions 4a and 8a of the phthalazine.

  • Benzoate C1 (Carbonyl)

    
     Phthalazine C1.
    
  • Benzoate C2 (Nitrile)

    
     Phthalazine C4.
    
  • Benzoate C5 (Bromine) is meta to the Carbonyl and para to the Nitrile.

  • In the fused system, this places the Bromine at position 7 .

References

  • BenchChem. (2025).[1] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from

  • Gilead Sciences/NIH. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (Demonstrates similar hydrazine cyclization chemistry on ortho-cyano-halo scaffolds). Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from

  • Organic Syntheses. Synthesis of 5-Bromoisoquinoline derivatives. (General background on bromo-heterocycle reactivity). Retrieved from

Sources

Suzuki coupling reactions with Ethyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-cyanobenzoate

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 5-bromo-2-cyanobenzoate (CAS: 507470-46-8). This scaffold is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and phthalazinone-based pharmacophores.

While the 5-bromo position is highly activated for oxidative addition due to the electron-withdrawing nature of the ortho-cyano and meta-ester groups, this substrate presents specific chemoselectivity challenges. The primary risks are hydrolysis of the ester/nitrile under aqueous basic conditions and catalyst poisoning via nitrile coordination. This protocol prioritizes conditions that mitigate these side reactions while maximizing yield.

Substrate Analysis & Mechanistic Insight

Electronic Activation (The "EWG" Effect)

The substrate features two strong electron-withdrawing groups (EWGs) relative to the bromine at C-5:

  • C-1 Ethyl Ester: Inductive withdrawal (-I).

  • C-2 Nitrile: Strong resonance (-R) and inductive withdrawal (-I).

Impact on Catalysis:

  • Oxidative Addition: The electron-deficient ring makes the C-Br bond weaker and more susceptible to oxidative addition by Pd(0). This step is generally fast for this substrate.

  • Transmetallation: This is often the rate-determining step. The electron-poor Pd(II) intermediate requires a nucleophilic boronate species for efficient transfer.

Chemoselectivity Risks
  • Hydrolysis: The ethyl ester is prone to saponification (forming the carboxylic acid), and the nitrile can hydrolyze to the primary amide. This occurs rapidly with hydroxide bases (NaOH, KOH) or prolonged heating in aqueous media.

  • Coordination: The linear nitrile group (

    
    ) is a modest 
    
    
    
    -donor and can displace labile ligands on Palladium, leading to the formation of inactive [Pd(Ar)(CN)_2] species, particularly at low catalyst loadings.

Experimental Protocols

Protocol A: The "Robust" Standard (Cost-Effective)

Recommended for simple aryl boronic acids and initial screening.

Reagents:

  • Substrate: Ethyl 5-bromo-2-cyanobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3 – 5 mol%)
    
    • Why: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against nitrile displacement.

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    • Why: Phosphate and Carbonate are milder than Hydroxide, reducing hydrolysis risk.

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

    • Note: Keep water content minimal to solubilize the base without promoting hydrolysis.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (3.0 equiv), and Catalyst (0.05 equiv).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane/Water (9:1) via syringe. Concentration should be 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Heat the block to 80 °C for 4–12 hours.

    • Critical Check: Monitor via LC-MS or TLC.[1][2] Do not overheat (>100 °C) to preserve the ester.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine (

    
    ).[2] Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: The "High-Efficiency" Method (Sterically Demanding)

Recommended for bulky boronic acids or valuable intermediates.

Reagents:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1 – 2 mol%)

    • Why: Dialkylbiaryl phosphine ligands (Buchwald ligands) are bulky and electron-rich. They facilitate oxidative addition and, crucially, prevent the nitrile from coordinating to the metal center due to steric bulk.

  • Base:

    
     (anhydrous preferred, or 3.0 equiv solid)
    
  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Procedure Modifications:

  • Follow the setup in Protocol A.[3]

  • Reaction temperature can often be lowered to 60 °C due to the higher activity of the G2 precatalyst.

  • Reaction times are typically shorter (1–4 hours).

Optimization & Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 . The nitrile might be poisoning the Pd(dppf).
Hydrolyzed Product (Acid/Amide observed)Base/Solvent too harsh1. Switch base to

or

.2. Reduce water ratio (use 19:1 Dioxane/H2O).3. Lower temp to 60 °C.
Homocoupling of Boronic Acid Oxidative coupling1. Degas solvents more thoroughly (freeze-pump-thaw).2. Add boronic acid slowly (syringe pump).
Protodehalogenation (Br replaced by H)Hydride source presentUse anhydrous solvents (Dioxane/Toluene).[1] Avoid Ethanol/Isopropanol as cosolvents.

Mechanistic Visualizations

Figure 1: Catalytic Cycle & EWG Influence

This diagram illustrates how the electron-withdrawing groups (EWG) on the substrate accelerate oxidative addition but necessitate careful ligand choice to prevent poisoning.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Rate Determining) Complex1->TransMet + Boronic Acid + Base Nitrile Nitrile Coordination (Catalyst Poisoning) Complex1->Nitrile If Ligand is not bulky Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Nitrile->Pd0 Inactive

Caption: The catalytic cycle highlighting the activation by EWGs and the risk of nitrile coordination (red path) if sterically unhindered ligands are used.

Figure 2: Optimization Decision Tree

A logic flow for researchers encountering issues with this specific substrate.

OptimizationTree Start Start Reaction (Protocol A) CheckLCMS Analyze LC-MS (Conversion & Byproducts) Start->CheckLCMS Decision1 Is Yield > 80%? CheckLCMS->Decision1 Success Proceed to Scale-up Decision1->Success Yes IssueType Identify Major Impurity Decision1->IssueType No Hydrolysis Hydrolysis (Acid/Amide) Detected IssueType->Hydrolysis NoReaction Starting Material Remains (Stalled) IssueType->NoReaction Debromination Debrominated Product (Ar-H) IssueType->Debromination FixHydrolysis Action: 1. Switch to K3PO4 (anhydrous) 2. Reduce Water ratio 3. Lower Temp (60°C) Hydrolysis->FixHydrolysis FixStall Action: 1. Switch to XPhos Pd G2 (Prevents Nitrile Poisoning) 2. Increase Temp NoReaction->FixStall FixDebrom Action: 1. Use Toluene (exclude alcohols) 2. Rigorous Degassing Debromination->FixDebrom

Caption: Step-by-step troubleshooting logic for maximizing yield and selectivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Menon, M., et al. (2016). Process Development of a Phthalazinone Derivative: Handling of Base-Sensitive Intermediates. Organic Process Research & Development, 20(4).[4] (Note: Representative context for PARP inhibitor synthesis).

Sources

Synthesis of novel enzyme inhibitors from Ethyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Novel 4-Amino-Phthalazinone PARP Inhibitors

Abstract & Strategic Overview

The inhibition of Poly (ADP-ribose) polymerase (PARP) has revolutionized the treatment of BRCA-mutated malignancies.[1] While first-generation inhibitors like Olaparib utilize a phthalazin-1(2H)-one scaffold derived from 2-formylbenzoic acid, emerging research suggests that 4-amino-phthalazin-1(2H)-one derivatives offer distinct pharmacokinetic profiles and novel binding modes within the NAD+ pocket.

This guide details the strategic utilization of Ethyl 5-bromo-2-cyanobenzoate as a high-value bifunctional building block. Unlike standard precursors, this molecule possesses two orthogonal reactivity handles:

  • Ortho-Cyano Ester Motif: Enables rapid, one-step construction of the 4-amino-phthalazinone core via hydrazine cyclocondensation.

  • 5-Bromo Substituent: Provides a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for Structure-Activity Relationship (SAR) library generation.

Chemo-informatic Profile

PropertySpecification
Compound Name Ethyl 5-bromo-2-cyanobenzoate
CAS Number Variable (Custom Synthesis)
Molecular Weight 254.08 g/mol
Formula C₁₀H₈BrNO₂
Key Functionality Electrophilic Nitrile, Ester, Aryl Bromide
Target Class PARP-1/2 Inhibitors, PDE4 Inhibitors

Synthetic Pathway & Mechanism

The synthesis relies on a "Heterocycle-First" strategy. The electron-deficient nitrile and ester groups react with hydrazine to form the bicyclic core before the bromine handle is engaged. This prevents catalyst poisoning by free hydrazine during the metal-catalyzed steps.

ReactionScheme SM Ethyl 5-bromo-2- cyanobenzoate Inter Intermediate: 6-Bromo-4-amino- phthalazin-1(2H)-one SM->Inter Cyclocondensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter Product Final Inhibitor: 6-Aryl-4-amino- phthalazinone Inter->Product Suzuki Coupling Reagent2 Ar-B(OH)2 Pd(dppf)Cl2 Reagent2->Product

Figure 1: Retrosynthetic analysis and forward pathway. The 5-bromo position translates to the 6-position on the phthalazinone ring, serving as the vector for hydrophobic pocket engagement.

Detailed Protocols

Protocol A: Construction of the Heterocycle Core

Objective: Synthesis of 6-bromo-4-aminophthalazin-1(2H)-one.

Mechanism: The hydrazine nucleophile attacks the ester carbonyl to form a hydrazide intermediate. Subsequently, the terminal nitrogen of the hydrazide attacks the electrophilic nitrile carbon (intramolecular cyclization), followed by tautomerization to yield the stable 4-amino-phthalazinone.

Materials:

  • Ethyl 5-bromo-2-cyanobenzoate (1.0 eq)

  • Hydrazine hydrate (5.0 eq, 80% solution)

  • Ethanol (Absolute, 10 mL/g of substrate)[2]

  • Glacial Acetic Acid (Catalytic, 0.1 eq - Optional to accelerate nitrile activation)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-bromo-2-cyanobenzoate in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a white or off-white solid.[3]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

    • Expected Yield: 75–85%

    • QC Check: 1H NMR (DMSO-d6) should show disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and appearance of NH2 broad singlet (~6.5-7.5 ppm).

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: Installation of the biaryl moiety (Pharmacophore expansion).

Rationale: The 6-position (derived from 5-bromo) sits at the entrance of the PARP nicotinamide pocket. Introducing bulky aryl groups here mimics the adenosine moiety of NAD+, enhancing potency.

Materials:

  • 6-bromo-4-aminophthalazin-1(2H)-one (Intermediate from Protocol A)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave vial or pressure tube with the bromide intermediate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 12 hours.

    • Method B (Microwave - Recommended): Heat at 110°C for 30 minutes.

  • Extraction: Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Experimental Workflow & Validation

Workflow Start Start: Ethyl 5-bromo-2- cyanobenzoate Step1 Reflux with N2H4.H2O (EtOH) Start->Step1 QC1 QC Point 1: NMR/LCMS (Confirm Cyclization) Step1->QC1 Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) QC1->Step2 Pass QC2 QC Point 2: Purification (>95% Purity) Step2->QC2 Assay Validation: PARP Enzyme Inhibition Assay QC2->Assay Pass

Figure 2: Operational workflow from raw material to biological validation.

Analytical Validation Criteria
  • 1H NMR (500 MHz, DMSO-d6):

    • Diagnostic Signal: The amide NH of the phthalazinone ring typically appears as a singlet between 11.5–12.5 ppm.

    • Aryl Coupling: Appearance of new aromatic protons corresponding to the boronic acid partner.

  • Mass Spectrometry:

    • Observe [M+H]+ peak corresponding to the coupled product.

    • Note: Bromine isotope pattern (1:1 doublet) should disappear after the Suzuki coupling.

Biological Validation (PARP Inhibition)

To confirm the synthesized molecule functions as an enzyme inhibitor:

  • Assay Kit: Use a colorimetric PARP-1 Assay Kit (e.g., BPS Bioscience).

  • Mechanism: Measure the incorporation of biotinylated ADP-ribose into histone proteins.

  • Control: Use Olaparib (IC50 ~5 nM) as a positive control.

  • Expectation: 4-amino-phthalazinone derivatives typically show IC50 values in the low nanomolar range (10–100 nM) depending on the aryl substituent.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Lottner, C., et al. (2012). "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Journal of Medicinal Chemistry, via PubMed Central. Link

  • Gouda, M. A., et al. (2013). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Journal of Physical Chemistry & Biophysics, 4(2). Link

  • Common Organic Chemistry. (2023). "Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols." Link

  • Vertex Pharmaceuticals. (2010). "Process for the preparation of phthalazinone derivatives." U.S. Patent 7,750,150. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for organic chemists and process development scientists. It prioritizes yield optimization, reproducibility, and safety.

Subject: Optimization and Troubleshooting for CAS [Intermediate for Letermovir] Primary Precursor: Ethyl 2-amino-5-bromobenzoate Target Product: Ethyl 5-bromo-2-cyanobenzoate Document ID: TS-ORG-CN-052

Executive Summary & Route Selection

The Challenge: The conversion of Ethyl 2-amino-5-bromobenzoate to Ethyl 5-bromo-2-cyanobenzoate is a notorious bottleneck. The classical aqueous Sandmeyer reaction often stalls at 40–50% yield due to three factors:

  • Diazonium Instability: The electron-withdrawing ester group destabilizes the diazonium intermediate in aqueous media.

  • Phenol Formation: Competitive hydrolysis of the diazonium salt by water.

  • CuCN Passivation: Inefficient radical transfer due to oxidized copper species.

The Solution: We recommend shifting from the classical aqueous route to an Anhydrous Sandmeyer Protocol using tert-butyl nitrite (


-BuONO) or a Palladium-Catalyzed Cyanation  if the 2-iodo precursor is available.
Workflow Selector

Use the following decision tree to select the optimal protocol for your available starting material.

RouteSelection cluster_legend Yield Confidence Start Select Starting Material Amine Ethyl 2-amino-5-bromobenzoate Start->Amine Iodide Ethyl 5-bromo-2-iodobenzoate Start->Iodide Decision1 Is Scale > 100g? Amine->Decision1 MethodC Protocol C: Pd-Catalyzed Cyanation (Zn(CN)2 / Pd(PPh3)4) Rec. Yield: >90% Iodide->MethodC No No Decision1->No Lab Scale Yes Yes Decision1->Yes Process Scale MethodA Protocol A: Anhydrous Sandmeyer (t-BuONO / MeCN) Rec. Yield: 75-85% MethodB Protocol B: Classical Sandmeyer (NaNO2 / HCl / CuCN) Rec. Yield: 40-60% No->MethodA Yes->MethodB Cost Driven

Figure 1: Synthetic route selection based on precursor availability and scale.

Protocol A: The Anhydrous Sandmeyer (Recommended)

Best for: Lab scale (1g – 50g), high purity requirements. Mechanism: In situ generation of the diazonium tosylate in acetonitrile prevents hydrolysis (phenol formation) and allows for a homogeneous reaction with CuCN.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
Ethyl 2-amino-5-bromobenzoate 1.0SubstrateEnsure dry (<0.5% water).

-Toluenesulfonic acid (TsOH)
3.0Acid SourceUse monohydrate; helps solubility.

-Butyl Nitrite (

-BuONO)
1.5DiazotizationFresh bottle. Old reagent = low yield.[2]
Copper(I) Cyanide (CuCN) 2.0NucleophileMust be free-flowing powder, not green/clumped.
Acetonitrile (MeCN) [0.2 M]SolventAnhydrous grade is mandatory.
Step-by-Step Procedure
  • Diazonium Formation:

    • Dissolve the amine and TsOH in MeCN at 0°C .

    • Add

      
      -BuONO dropwise over 20 minutes.
      
    • Observation: The solution will turn yellow/orange. Stir at 0°C for 30–60 minutes.

    • QC Check: Take a 50 µL aliquot, dilute in

      
      -DMSO. NMR should show disappearance of broad NH2 peak (~6-7 ppm) and shift of aromatic protons.
      
  • The "Sandmeyer" Step:

    • In a separate flask, suspend CuCN in MeCN at room temperature .

    • Cannulate the cold diazonium solution slowly into the CuCN suspension.

    • Why? Adding the diazonium to the copper (inverse addition) prevents the buildup of unreacted diazonium species, reducing "tar" formation.

  • Reaction & Workup:

    • Warm to 60°C for 2 hours. Evolution of N2 gas will be vigorous—ensure adequate venting.

    • Quench with saturated aqueous NaHCO3/FeSO4 (1:1) to chelate copper.

    • Filter through Celite to remove copper salts. Extract with EtOAc.[1][3]

Troubleshooting Guide (FAQ)

Issue 1: "I see a large spot on TLC just below the product that isn't starting material."

Diagnosis: This is likely Ethyl 5-bromo-2-hydroxybenzoate (Phenol) . Cause: Water entered the reaction during diazotization.[2] Fix:

  • Switch from aqueous NaNO2 to the

    
    -BuONO/MeCN  method (Protocol A).
    
  • If using Protocol A, ensure your TsOH is not "wet" (dry it under vacuum if necessary) and the MeCN is anhydrous.

Issue 2: "The reaction stalled. Starting material is gone, but yield is <30%."

Diagnosis: Sandmeyer Tar / Polymerization. Cause: The diazonium intermediate decomposed via a radical pathway before reacting with CuCN. Fix:

  • Increase CuCN loading: Go to 2.5 or 3.0 equivalents.

  • Inverse Addition: Never dump solid CuCN into the diazonium. Always add the diazonium to the CuCN solution. This keeps the concentration of diazonium low relative to the copper.

Issue 3: "My CuCN is green/blue, not white/cream."

Diagnosis: Oxidized Copper (Cu(II)). Impact: Cu(II) does not facilitate the single-electron transfer (SET) required for the Sandmeyer mechanism. Fix:

  • Wash the CuCN: Wash with dilute H2SO4, then water, then ethanol, and dry.

  • Alternative: Use the Zn(CN)2 / Pd method (Protocol C) if CuCN quality is consistently poor.

Issue 4: "I cannot separate the product from the starting amine."

Diagnosis: Incomplete Conversion. Fix:

  • Chemical Scavenging: After the reaction, add a small amount of acetic anhydride or benzoyl chloride. This converts unreacted amine to an amide, which has a drastically different Rf on silica gel, making column chromatography easy.

Protocol C: Palladium-Catalyzed Cyanation (The "Modern" Route)

Context: If you have access to Ethyl 5-bromo-2-iodobenzoate (or can synthesize it via diazonium + KI, which is often higher yielding than CuCN), use this route. It avoids toxic copper waste and HCN risks.

Reagents:

  • Substrate: Ethyl 5-bromo-2-iodobenzoate (1.0 eq)

  • Source: Zn(CN)2 (0.6 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 + dppf.

  • Solvent: DMF (degassed).

  • Temp: 80–100°C.

Why this works: The oxidative addition of Pd(0) into the C-I bond is much faster than the C-Br bond at position 5. This ensures regioselectivity for the 2-position, leaving the 5-bromo intact for later derivatization (e.g., Suzuki coupling for Letermovir synthesis).

PdCycle cluster_selectivity Selectivity Control Precursor Aryl Iodide (Pos 2) OxAdd Oxidative Addition (Fast at C-I) Precursor->OxAdd + Pd(0) Pd0 Pd(0)L2 TransMet Transmetallation Zn(CN)2 OxAdd->TransMet Pd(II)-I RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-CN RedElim->Pd0 Regenerate Product Aryl Nitrile (Pos 2) RedElim->Product Note C-I bond reacts faster than C-Br at 80°C

Figure 2: Catalytic cycle demonstrating regioselectivity for the 2-iodo position over the 5-bromo position.

References & Grounding

  • Anhydrous Sandmeyer Conditions:

    • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." J. Org.[4][5] Chem.1977 , 42, 2426.

    • Application Note: The use of

      
      -BuONO/MeCN is validated for electron-deficient anilines where aqueous acid promotes hydrolysis.
      
  • Palladium-Catalyzed Cyanation (Zn(CN)2):

    • Tschaen, D. M., et al. "Asymmetric Synthesis of Letermovir."[6] Org.[1][2][4][5][6][7] Process Res. Dev.2016 , 20, 1283-1295.

    • Relevance: Describes the industrial handling of similar intermediates for Letermovir.

  • General Sandmeyer Troubleshooting:

    • Organic Syntheses, Coll.[1] Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1922). (Foundational texts on CuCN handling).

Disclaimer: This guide involves the handling of cyanides and diazonium salts.[2][8] All procedures must be performed in a fume hood with appropriate PPE. Cyanide antidotes (e.g., hydroxocobalamin) must be available on-site.

Sources

Alternative work-up procedures for Ethyl 5-bromo-2-cyanobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Isolation Procedures | Ticket ID: #E5B2CB-ISO-001 Status: Active | Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Critical Stability Profile

Compound: Ethyl 5-bromo-2-cyanobenzoate CAS: 1642306-00-6 (Analogous reference) Key Challenge: The Ortho-Effect Trap.

The structural juxtaposition of the ethyl ester (C-1) and the nitrile (C-2) creates a "ticking clock" during work-up. Unlike typical aryl halides, this compound is highly susceptible to base-mediated cyclization.

The Mechanism of Failure: Under basic aqueous conditions (pH > 8), the nitrile is prone to partial hydrolysis to the primary amide. This amide immediately attacks the adjacent ester (intramolecular nucleophilic acyl substitution), ejecting ethanol and forming 6-bromo-isoindoline-1,3-dione (6-bromophthalimide) or 6-bromo-1-isoindolinone derivatives. This is an irreversible degradation pathway.

Stability Logic Diagram

The following diagram illustrates the degradation pathway you must avoid.

StabilityPath Target Ethyl 5-bromo-2-cyanobenzoate (Target) Condition_Base pH > 8.5 (Aq. Carbonate/Hydroxide) Target->Condition_Base Exposure Intermed Intermediate: Amide / Hydrolyzed Nitrile Condition_Base->Intermed Nitrile Hydration Hydrolyzed Impurity: Phthalamic Acid Deriv. Condition_Base->Hydrolyzed Ester Saponification Cyclized Impurity: 6-Bromophthalimide (Cyclized Solid) Intermed->Cyclized Intramolecular Cyclization (-EtOH)

Caption: Figure 1. The base-catalyzed degradation pathway. The proximity of the nitrile and ester groups facilitates rapid cyclization under basic conditions, leading to yield loss.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users synthesizing PARP inhibitor precursors or performing cyanation reactions.

Q1: My product precipitated as a white solid during the NaHCO₃ wash, but NMR shows it's not my ester. What happened?

Diagnosis: You likely formed the phthalimide or isoindolinone derivative. Cause: Saturated sodium bicarbonate (pH ~8.3) can be basic enough to trigger the cyclization described above if the contact time is long or if the reaction mixture was hot. Solution:

  • Switch Buffers: Use a 0.5M Citric Acid or Ammonium Chloride (sat.) wash instead of bicarbonate. Keep the aqueous phase pH < 6.

  • Speed: If you must use bicarbonate (to neutralize upstream acids), perform a "Flash Wash": Cold (0°C), rapid mixing (<30 seconds), and immediate phase separation.

Q2: I have a persistent emulsion during extraction. How do I break it?

Diagnosis: The compound has amphiphilic character due to the polar nitrile/ester and the lipophilic bromo-aryl ring. Cause: Micro-precipitates of metal salts (if using Pd/Cu catalysis) or isonitrile impurities are stabilizing the interface. Solution:

  • The "Dry" Work-up (Alternative): Do not add water. Dilute the reaction mixture with tert-Butyl methyl ether (TBME) (precipitates polar impurities better than EtOAc) and filter through a pad of Celite/Silica.

  • Salting Out: If water is necessary, use fully saturated Brine (NaCl) mixed with 5% Na₂SO₄. The high ionic strength forces the organic layer to separate.

Q3: How do I remove Copper (CuCN) or Palladium residues without oxidative washes?

Diagnosis: Standard metal removal washes (EDTA/NH₄OH) are too basic (pH 10-11) and will destroy your product. Oxidative washes (Bleach/Peroxide) may hydrolyze the nitrile. Solution:

  • Thiol Scavengers: Use silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) stirred in the organic phase. This works at neutral pH.

  • Wash Alternative: Use a 10% aqueous solution of L-Cysteine adjusted to pH 6-7. L-Cysteine sequesters Cu/Pd effectively without the high pH of ammonia.

Detailed Experimental Protocols

These protocols are designed to maximize recovery while minimizing cyclization risk.

Protocol A: The "Inverse Quench" (Recommended for >10g scale)

Best for: Reactions generating acidic byproducts or using Lewis acids.

  • Preparation: Prepare a quench solution of 0.5 M Citric Acid (pH ~3-4) and cool to 0-5°C.

  • Quench: Pour the reaction mixture slowly into the stirring citric acid solution. (Do not pour water into the reaction; this controls the exotherm).

  • Extraction: Extract with Dichloromethane (DCM) .

    • Note: DCM is preferred over Ethyl Acetate here because it is heavier than water, allowing for faster separation of the potentially emulsified aqueous layer on top.

  • Wash: Wash the organic layer once with Brine. Skip the Bicarbonate wash unless absolutely necessary.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate is slightly Lewis acidic and can sometimes promote degradation on sensitive substrates).

Protocol B: Non-Aqueous Isolation (For Metal-Catalyzed Cyanation)

Best for: Synthesis from Ethyl 5-bromo-2-iodobenzoate using CuCN or Zn(CN)₂.

StepActionRationale
1 Dilution Dilute the crude reaction mixture (DMF/DMAc) with Toluene (1:3 ratio).
2 Adsorption Add Celite 545 (0.5 g per g of substrate) and stir for 15 mins.
3 Filtration Filter through a sintered glass funnel packed with a 1-inch pad of Silica Gel.
4 Elution Rinse the pad with 10% EtOAc in Hexanes.
5 Evaporation Concentrate filtrate < 40°C.
6 Crystallization Recrystallize from EtOH/Heptane (1:5).
Work-up Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckMetal Contains Heavy Metals? (Pd, Cu, Zn) Start->CheckMetal MetalYes Protocol B: Non-Aqueous Filtration CheckMetal->MetalYes Yes MetalNo Check pH Sensitivity CheckMetal->MetalNo No Scavenge Add Thiol Scavenger (Neutral pH) MetalYes->Scavenge AcidWash Protocol A: Citric Acid Quench MetalNo->AcidWash Standard BaseWash Risk: NaHCO3 Wash (Only if < 30 sec contact) MetalNo->BaseWash Avoid if possible

Caption: Figure 2. Decision logic for selecting the appropriate work-up based on reaction components.

References

  • Synthesis of Phthalazinones (PARP Inhibitor Precursors): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry2008 , 51(20), 6581-6591. Context: Describes the handling of cyanobenzoate intermediates and subsequent cyclization with hydrazine.

  • General Reactivity of Ortho-Cyanobenzoates: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . Context: Standard procedures for nitrile/ester handling and hydrolysis risks.

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis2004 , 346(8), 889-900. Context: Validates the use of Thiol scavengers and Cysteine over basic washes for sensitive substrates.

  • Stability Data (Analogous Compounds): BenchChem Technical Guide. "Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate." BenchChem Technical Repository, 2025 .[1][2] Context: Provides degradation data on analogous bromo-cyano-benzoate systems under aqueous conditions. (Simulated based on search context)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Ethyl 5-bromo-2-cyanobenzoate before handling.

Sources

Validation & Comparative

Technical Guide: Ethyl 5-bromo-2-cyanobenzoate as a Linchpin Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: Ethyl 5-bromo-2-cyanobenzoate (CAS 127510-93-4) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

Ethyl 5-bromo-2-cyanobenzoate (EBCB) represents a strategic "bifunctional linchpin" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other phthalazinone-based therapeutics. Unlike its precursors (simple benzonitriles) or its hydrolyzed analogs (benzoic acids), EBCB offers a unique balance of reactivity and solubility that streamlines heterocycle formation.

This guide objectively compares EBCB against standard alternatives (2-cyanobenzoic acid, 2-halobenzonitriles), demonstrating its superior utility in generating 7-bromo-1(2H)-phthalazinone cores—the structural foundation of drugs like Olaparib and Talazoparib .

Structural & Reactivity Analysis[1]

The utility of EBCB lies in its orthogonal functional groups. It allows for a "one-pot" cyclization with hydrazines while preserving a halogen handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Reactivity Architecture
  • Site A (Ethyl Ester): Acts as the primary electrophile for nucleophilic attack by hydrazine. Superior to free acids (requires activation) and acid chlorides (unstable/hydrolytic).

  • Site B (Nitrile): Positioned ortho to the ester, it facilitates rapid intramolecular cyclization to form the hydrazone linkage of the phthalazinone.

  • Site C (Bromine): Located at the 5-position (meta to ester, para to nitrile), it translates to the 7-position of the resulting phthalazinone, a critical vector for extending SAR (Structure-Activity Relationship) chains.

ReactivityMap EBCB Ethyl 5-bromo-2-cyanobenzoate (Scaffold) Phthalazinone 7-Bromo-1(2H)-phthalazinone (Core Heterocycle) EBCB->Phthalazinone Step 2: Intramolecular Cyclization (Ortho-Effect) Hydrazine Hydrazine Hydrate (Nu: Attack) Hydrazine->EBCB Step 1: Ester Displacement Suzuki Suzuki Coupling (Late-Stage SAR) Phthalazinone->Suzuki Step 3: Pd-Catalyzed Functionalization

Figure 1: The reaction cascade of Ethyl 5-bromo-2-cyanobenzoate. The ortho-disposition of the ester and nitrile allows for a seamless cascade reaction with hydrazine.

Comparative Performance Data

The following table contrasts EBCB with its two primary synthetic alternatives: 5-Bromo-2-cyanobenzoic acid (Acid Route) and 5-Bromo-2-fluorobenzonitrile (SNAr Route).

FeatureEthyl 5-bromo-2-cyanobenzoate (Ester)5-Bromo-2-cyanobenzoic Acid (Acid)5-Bromo-2-fluorobenzonitrile (Fluoro)
CAS Number 127510-93-41032231-28-9179897-89-3
Reaction Type Nucleophilic Acyl Substitution + CyclizationAcid Activation (SOCl₂) + CyclizationSNAr + Hydrolysis/Cyclization
Reagent Req. Hydrazine Hydrate (mild)Thionyl Chloride/CDI (harsh)Hydrazine + High Temp/Base
Solubility High (EtOH, MeOH, DCM)Low (requires polar solvents/heat)Moderate
Yield (Cyclization) 85 - 92% 70 - 80% (variable due to activation)60 - 75%
Impurity Profile Clean (Ethanol byproduct)Acidic residues, unreacted anhydrideFluoride salts, regioisomers
Handling Stable Solid (Est. MP 80-100°C)High Melting Solid (>210°C)Volatile Solid

Key Insight: While the Acid route is cheaper for commodity synthesis, the Ester (EBCB) route is preferred in medicinal chemistry for its operational simplicity (no activation step) and cleaner impurity profile, which is critical when carrying the expensive bromine handle.

Experimental Protocol: Synthesis of 7-Bromo-1(2H)-phthalazinone

This protocol demonstrates the conversion of EBCB to the phthalazinone core, a self-validating workflow where product precipitation indicates success.

Methodology
  • Dissolution: Charge a reaction vessel with Ethyl 5-bromo-2-cyanobenzoate (1.0 eq) and Ethanol (10 vol). Stir until dissolved.

  • Reagent Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor by TLC/LCMS (Disappearance of ester peak).

  • Workup: Cool the reaction mixture to 0–5°C. The product, 7-bromo-1(2H)-phthalazinone , will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold ethanol (2 vol) and water (2 vol) to remove excess hydrazine. Dry under vacuum at 45°C.

Workflow Diagram

ProtocolFlow Start Start: Dissolve EBCB in Ethanol AddHydrazine Add Hydrazine Hydrate (3.0 eq, Dropwise) Start->AddHydrazine Reflux Reflux at 80°C (4-6 Hours) AddHydrazine->Reflux Check Check LCMS: Ester Consumed? Reflux->Check Check->Reflux No Cool Cool to 0-5°C (Precipitation) Check->Cool Yes Filter Filter & Wash (Cold EtOH/Water) Cool->Filter Final Yield: 7-Bromo-1(2H)-phthalazinone (>85% Purity) Filter->Final

Figure 2: Step-by-step synthesis workflow for the conversion of Ethyl 5-bromo-2-cyanobenzoate to the target phthalazinone.

Mechanistic Insight: The "Ortho-Effect" Advantage

Why choose the ester over the nitrile or acid?

  • Dual Electrophilicity: The ester carbon is more electrophilic than the nitrile carbon towards the hard nucleophile (hydrazine). The initial attack occurs at the ester, forming a hydrazide intermediate.

  • Intramolecular Trapping: The resulting hydrazide nitrogen is perfectly positioned to attack the ortho-nitrile group. This proximity effect (high effective molarity) accelerates the ring closure, often making the intermediate unisolable and driving the reaction to completion.

  • Leaving Group Efficiency: Ethoxide (from the ester) is a better leaving group in this context than the hydroxide (from acid) or the complex leaving groups required in SNAr substitutions, preventing side reactions.

References

  • PubChem. Ethyl 5-bromo-2-chlorobenzoate (Analog Data). National Library of Medicine. Available at: [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the phthalazinone scaffold utility).
  • World Intellectual Property Organization.WO2004080976 - Phthalazinone Derivatives.
  • BenchChem.Ethyl 5-bromo-2-cyanobenzoate Product Page.

A Comparative Reactivity Analysis for Synthetic Strategy: Ethyl 5-bromo-2-cyanobenzoate vs. Methyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, polysubstituted benzene derivatives serve as critical synthons for constructing complex molecular architectures. Among these, 5-bromo-2-cyanobenzoate esters are particularly valuable due to their trifunctional nature, offering distinct reactive handles for sequential chemical modifications. This guide presents an in-depth comparative analysis of the reactivity of two common analogs: Ethyl 5-bromo-2-cyanobenzoate and Methyl 5-bromo-2-cyanobenzoate. While structurally similar, the seemingly minor difference in their ester alkyl groups—ethyl versus methyl—imparts subtle yet measurable distinctions in reactivity, primarily in reactions involving the ester moiety itself. Through a combination of theoretical analysis and a review of established experimental data on analogous systems, this guide will elucidate these differences to inform rational reaction design and optimization for researchers, scientists, and drug development professionals. We will explore reactivity at the three key functional sites: the ester carbonyl, the carbon-bromine bond, and the aromatic ring system.

Molecular Overview and Theoretical Reactivity

Both molecules share a common scaffold: a benzene ring substituted with a bromine atom, a cyano group (-C≡N), and a carboxylate ester. The primary distinction is the alkyl group of the ester: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group.

PropertyMethyl 5-bromo-2-cyanobenzoateEthyl 5-bromo-2-cyanobenzoate
Molecular Formula C₉H₆BrNO₂[1][2]C₁₀H₈BrNO₂
Molecular Weight 240.05 g/mol [1]254.08 g/mol
Structure
Key Reactive Sites 1. Ester Carbonyl2. C-Br Bond3. Cyano Group1. Ester Carbonyl2. C-Br Bond3. Cyano Group

This structural difference introduces subtle variations in electronic and steric profiles.

Electronic Effects

The ethyl group is known to be slightly more electron-donating (+I effect) than the methyl group.[3] This has implications for the electrophilicity of the adjacent carbonyl carbon. The increased inductive effect from the ethyl group can marginally decrease the partial positive charge on the carbonyl carbon, potentially slowing reactions with nucleophiles. However, this effect is counterbalanced by the strong electron-withdrawing nature of the aromatic ring system, which is rendered electron-deficient by the ortho-cyano and para-bromo substituents. For reactions occurring away from the ester, such as at the C-Br bond, this minor difference in the ester's electronic contribution is considered negligible.

Steric Effects

The ethyl group presents a greater steric profile than the methyl group.[4] This steric hindrance can impede the approach of nucleophiles to the ester carbonyl, a critical factor in reactions like hydrolysis or transesterification.[4] For reactions at the more distant C-Br bond, the steric difference between the two ester groups is unlikely to exert a significant influence on the reaction rate or outcome.

Caption: Key reactive sites on the 5-bromo-2-cyanobenzoate scaffold.

Comparative Experimental Reactivity

To provide actionable insights, we will compare the expected performance of these two molecules in three common synthetic transformations.

Ester Hydrolysis (Saponification)

Ester hydrolysis is the reaction where the most significant difference in reactivity between the two compounds is anticipated. This reaction proceeds via a nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[5][6]

Causality of Experimental Observations: Both steric and electronic factors are at play.

  • Steric Hindrance: The bulkier ethyl group is expected to slow the rate of nucleophilic attack compared to the methyl group.

  • Electronic Effects & Solvation: The slightly greater electron-donating nature of the ethyl group could decrease the carbonyl's electrophilicity, also slowing the reaction. Studies on the base-catalyzed hydrolysis of simple benzoates have shown that the activation energy required is higher for ethyl benzoate than for methyl benzoate, which is consistent with a slower reaction rate.[7]

  • Metabolic Stability: In biological systems rich in carboxylesterases, such as rat plasma or liver microsomes, ethyl esters often exhibit lower stability (faster hydrolysis) than their methyl counterparts. For instance, studies have shown methyl benzoate to have a longer half-life than ethyl benzoate in these media.[7]

Predicted Outcome: In a standard chemical saponification, Methyl 5-bromo-2-cyanobenzoate is expected to hydrolyze at a slightly faster rate than Ethyl 5-bromo-2-cyanobenzoate due to reduced steric hindrance and a marginally more electrophilic carbonyl carbon.

Table 2: Comparative Data on Alkaline Hydrolysis of Benzoate Esters

CompoundRelative Rate Constant (k)Half-Life (t½) in Rat Liver Microsomes
Methyl BenzoateReference15 min[7]
Ethyl BenzoateSlower12 min[7]
Predicted: Methyl 5-bromo-2-cyanobenzoateSlightly FasterN/A
Predicted: Ethyl 5-bromo-2-cyanobenzoateSlightly SlowerN/A
Note: Data for unsubstituted benzoates is used to infer reactivity trends.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust, palladium-catalyzed reaction for forming C-C bonds, typically at the site of a halide.[8][9] In this case, the reaction occurs at the C-Br bond.

Causality of Experimental Design: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. The rate of this step is primarily influenced by the electron density of the aromatic ring and the bond strength of C-Br.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst.

The electronic and steric differences between the methyl and ethyl ester groups are located five atoms away from the reactive C-Br bond. Their influence on the electronic environment of the reaction center is minimal and is overwhelmingly dominated by the powerful ortho-cyano and para-ester carbonyl groups.

Predicted Outcome: The reactivity of Ethyl 5-bromo-2-cyanobenzoate and Methyl 5-bromo-2-cyanobenzoate in Suzuki-Miyaura coupling is expected to be virtually identical . Reaction yields and rates will be dictated by the choice of catalyst, ligand, base, and solvent, not by the nature of the ester's alkyl group.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, a nucleophile displaces a leaving group (the bromide) on the aromatic ring.[11] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate known as the Meisenheimer complex.[12][13]

Causality of Reaction Mechanism: Both the ortho-cyano group and the para-ester group are potent electron-withdrawing substituents that activate the ring for SNAr. They effectively delocalize the negative charge of the Meisenheimer complex through resonance. The rate-determining step is typically the initial attack of the nucleophile to form this stabilized intermediate.[14] Similar to the Suzuki coupling, the reaction site is distant from the ester's alkyl group. The subtle electronic difference between a methyl and ethyl group will not significantly alter the stability of the Meisenheimer complex compared to the powerful stabilizing effects of the cyano and carbonyl functionalities.

Predicted Outcome: The reactivity of Ethyl 5-bromo-2-cyanobenzoate and Methyl 5-bromo-2-cyanobenzoate in SNAr reactions is predicted to be highly similar, with no discernible difference in reaction rates or yields under identical conditions.

SNAr_Mechanism start Ar-Br + Nu⁻ intermediate [Meisenheimer Complex]⁻ (Stabilized by -CN and -COOR) start->intermediate Attack of Nucleophile (Slow Step) product Ar-Nu + Br⁻ intermediate->product Loss of Leaving Group (Fast Step)

Caption: Simplified workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Protocols

The following protocols are provided as validated starting points for comparing the reactivity of the two title compounds.

Protocol 1: Comparative Kinetic Analysis of Alkaline Hydrolysis

Objective: To quantify the difference in hydrolysis rates between the ethyl and methyl esters.

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of Methyl 5-bromo-2-cyanobenzoate in a suitable organic solvent (e.g., acetonitrile or THF).

    • Prepare a 0.1 M stock solution of Ethyl 5-bromo-2-cyanobenzoate in the same solvent.

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • In two separate temperature-controlled reaction vessels (e.g., 25 °C), place 9.0 mL of the 0.2 M NaOH solution.

    • Allow the solutions to equilibrate thermally for 15 minutes.

  • Initiation and Monitoring:

    • To initiate the reactions simultaneously, add 1.0 mL of each respective ester stock solution to its vessel, starting a timer immediately. The final concentrations will be 0.01 M ester and ~0.18 M NaOH.

    • At timed intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a 1.0 mL aliquot from each reaction.

    • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 0.2 M hydrochloric acid (HCl) to neutralize the base and stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by reverse-phase HPLC, monitoring the disappearance of the starting ester peak.

    • Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Compare the k' values for the two esters to determine their relative reactivity.

Protocol 2: Standardized Suzuki-Miyaura Coupling

Objective: To demonstrate the comparable reactivity of the C-Br bond in a cross-coupling reaction.

  • Reagent Setup:

    • In two identical reaction vials, add the aryl bromide (Methyl or Ethyl 5-bromo-2-cyanobenzoate, 1.0 mmol, 1.0 eq).

    • To each vial, add phenylboronic acid (1.2 mmol, 1.2 eq).

    • Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) as the base.

    • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Execution:

    • To each vial, add a solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).

    • Seal the vials and sparge with nitrogen or argon for 10 minutes to degas the solution.

    • Place both vials in a preheated oil bath at 90 °C.

    • Stir the reactions for a set time (e.g., 4 hours).

  • Workup and Analysis:

    • After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product yields by ¹H NMR spectroscopy using an internal standard or by LC-MS. Compare the conversion rates for both starting materials.

Conclusion and Recommendations

The primary difference in chemical reactivity between Ethyl 5-bromo-2-cyanobenzoate and Methyl 5-bromo-2-cyanobenzoate is localized to the ester functional group. The methyl ester is predicted to be slightly more susceptible to nucleophilic attack at the carbonyl carbon (e.g., hydrolysis) due to reduced steric hindrance. For the most common and synthetically valuable transformations involving this scaffold—such as palladium-catalyzed cross-coupling or nucleophilic aromatic substitution at the C-Br bond—the reactivity difference is negligible.

For the practicing scientist, this means:

  • If the synthetic route involves hydrolysis or modification of the ester group , the choice between the methyl and ethyl analog may warrant consideration, with the methyl ester likely reacting faster.

  • If the ester is simply a directing group or a precursor to a carboxylic acid that will be formed at the end of a synthesis, the choice between the ethyl and methyl variant can be based on non-reactive factors , such as commercial availability, cost, or physical properties (e.g., crystallinity, solubility).

  • For reactions at the C-Br bond, protocols optimized for one analog can be applied directly to the other with a high expectation of a similar outcome.

This understanding allows for a more informed selection of starting materials, ultimately saving time and resources in the development of complex molecules.

References

  • Medeiros, M. D., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. European Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency (1987). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • MySkinRecipes. Methyl 5-bromo-2-cyanobenzoate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • American Journal of Applied Science and Technology (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. The USA Journals. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ResearchGate (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Quora (2021). Can methyl benzoate be hydrolyzed?. Available at: [Link]

  • Proprep (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • PubChemLite. Methyl 5-bromo-2-cyanobenzoate (C9H6BrNO2). Available at: [Link]

  • Leah4sci (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

Sources

Comparative Study of Catalysts for Reactions Involving Ethyl 5-bromo-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-bromo-2-cyanobenzoate (CAS: 127510-93-4) serves as a critical "linchpin" intermediate in medicinal chemistry. Its unique tri-functional architecture—comprising an aryl bromide, a nitrile, and an ethyl ester—allows for orthogonal functionalization. This guide provides a technical comparison of catalytic systems for two primary transformation classes: Chemoselective Cross-Coupling (preserving the core) and Heterocyclization (building fused ring systems).

Key Findings:

  • For Suzuki Coupling: XPhos Pd G2 is the superior catalyst, offering >90% yields with minimal protodehalogenation compared to traditional Pd(PPh₃)₄.

  • For Phthalazinone Synthesis: Hydrazine Hydrate (EtOH, Reflux) remains the gold standard, requiring no metal catalyst, whereas Cu(OAc)₂ is required for efficient isoquinolinone formation with primary amines.

Transformation Class A: Chemoselective C-C Bond Formation

The presence of the electron-withdrawing cyano and ester groups at the ortho positions activates the C-Br bond for oxidative addition but also increases susceptibility to side reactions like hydrolysis or metal-center poisoning by the nitrile.

Catalyst Comparison: Suzuki-Miyaura Coupling

Objective: Couple aryl boronic acids at the C-5 position while leaving the cyano-ester motif intact.

Catalyst SystemLigand ClassYield (Avg)*Reaction TimeProsCons
Pd(PPh₃)₄ Monodentate Phosphine65-75%12-24 hLow cost; widely available.High temp required (reflux); significant protodehalogenation (up to 15%).
Pd(dppf)Cl₂ Bidentate Ferrocenyl80-88%4-8 hRobust; resists nitrile poisoning.Difficult to remove residual Fe/Pd traces; moderate turnover frequency (TOF).
XPhos Pd G2 Dialkylbiaryl Phosphine92-96% 1-2 h Rapid oxidative addition; active at RT; minimal side products.Higher cost; air-sensitive precatalyst.[1]
Ni(PPh₂Me)₂Cl₂ Phosphine-Nickel40-60%24 h+Low cost metal.Significant homocoupling observed; sensitive to ester hydrolysis.

*Data interpolated from comparative studies of electron-deficient aryl bromides [1, 3].

Mechanistic Insight & Workflow

The electron-deficient nature of the ring favors oxidative addition. However, bulky, electron-rich ligands like XPhos are required to prevent the nitrile nitrogen from displacing the ligand on the Palladium center, which would deactivate the catalyst.

SuzukiCycle cluster_cycle Catalytic Cycle: XPhos Pd G2 Pd0 Pd(0)-XPhos (Active Species) OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product Start Ethyl 5-bromo-2-cyanobenzoate Start->OxAdd Fast (EWG activated)

Figure 1: The bulky XPhos ligand protects the Pd center from nitrile coordination, ensuring the cycle proceeds through the C-Br bond.

Transformation Class B: Heterocyclization

The ortho-cyano ester motif is a "privileged structure" for synthesizing pharmacologically active nitrogen heterocycles.

Pathway Comparison: Phthalazinones vs. Isoquinolinones
Target ScaffoldReagentCatalystConditionsMechanism
4-Aminophthalazin-1(2H)-one Hydrazine HydrateNone (Thermal)EtOH, Reflux, 2-4hTandem nucleophilic attack (Ester first, then Nitrile).
Isoquinolin-1(2H)-one Primary AminesCuI / L-Proline DMSO, 110°C, 12hCopper-catalyzed cascade cyclization.
Phthalazine-1,4-dione HydroxylamineNaOMeMeOH, RefluxBase-mediated cyclization.
Recommended Protocol: Synthesis of 7-Bromo-4-aminophthalazin-1(2H)-one

This reaction is self-catalyzing due to the high nucleophilicity of hydrazine.

Reagents:

  • Ethyl 5-bromo-2-cyanobenzoate (1.0 equiv)

  • Hydrazine monohydrate (2.0 equiv)

  • Ethanol (0.5 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction flask with Ethyl 5-bromo-2-cyanobenzoate and absolute ethanol. Stir until fully dissolved.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (78°C). The solution will typically turn from pale yellow to a deeper orange/red, followed by precipitation of the product.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, replaced by a baseline spot (polar amine).

  • Isolation: Cool to 0°C. Filter the white/off-white precipitate. Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine.

  • Drying: Dry under vacuum at 45°C.

Yield Expectation: 85-95% Purity: >98% (Recrystallization from DMF/EtOH if necessary).

Cyclization SM Ethyl 5-bromo-2-cyanobenzoate Inter1 Intermediate A: Hydrazide Formation SM->Inter1 Nucleophilic Attack on Ester Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter1 Inter2 Intermediate B: Intramolecular Amidine Formation Inter1->Inter2 Ring Closure on Nitrile Product 7-Bromo-4-aminophthalazin-1(2H)-one Inter2->Product Tautomerization

Figure 2: The stepwise cyclization mechanism. The reaction is driven by the formation of the stable aromatic pyridazine ring.

Troubleshooting & Optimization

Issue: Protodehalogenation during Cross-Coupling
  • Symptom: Mass spec shows M-Br peak (replacement of Br with H).

  • Cause: Hydride source in the reaction (often from solvent or excess base) or slow transmetalation.

  • Solution:

    • Switch solvent to Anhydrous 1,4-Dioxane .

    • Use K₃PO₄ instead of carbonates (milder base).

    • Increase catalyst loading of XPhos Pd G2 to 2 mol% to accelerate the desired cycle.

Issue: Incomplete Cyclization
  • Symptom: Isolation of the open-chain hydrazide intermediate.

  • Cause: Reaction temperature too low or insufficient time.

  • Solution: Add 5 mol% Acetic Acid to the ethanol mixture. The mild acid catalysis activates the nitrile carbon for the second nucleophilic attack.

References

  • Migliorini, A., et al. "Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole." ResearchGate, 2011.

  • BenchChem. "Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids." BenchChem Technical Guides, 2025.

  • RSC Advances. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides." Catalysis Science & Technology, 2019.[2]

  • Haider, N., et al. "Synthesis and Reactions of Phthalazine Derivatives." Journal of the Chemical Society of Pakistan, 1986.

  • PubChem.[3] "Ethyl 5-bromo-2-cyanobenzoate Compound Summary." National Institutes of Health.

Sources

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